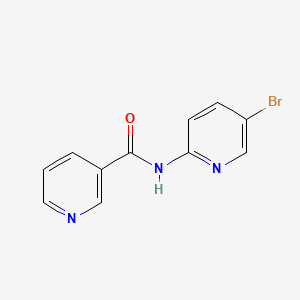![molecular formula C14H13N3O3 B5708090 {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PCA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a derivative of phenoxyacetic acid and contains a pyridine ring that enhances its biological activity.
作用機序
The mechanism of action of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and glucose uptake. It has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit glucose uptake in adipocytes, which could have potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its high potency and specificity. It has been shown to exhibit potent anti-inflammatory and anti-tumor activity at relatively low concentrations. Additionally, {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to exhibit low toxicity in animal studies, making it a promising candidate for further development. However, one of the main limitations of using {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of interest is the development of new {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in animal models.
合成法
{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrophenol with 2-pyridinecarboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. Another method involves the reaction of 4-hydroxy-2-nitrophenol with 2-pyridinecarboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. Both methods result in the formation of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white crystalline powder.
科学的研究の応用
{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-4-11(5-7-12)9-16-17-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDUBUHUIQPIBG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


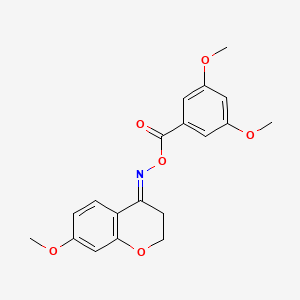
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
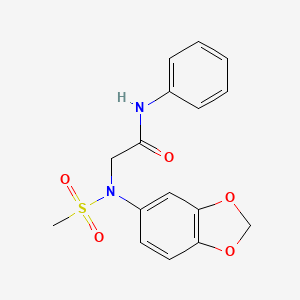
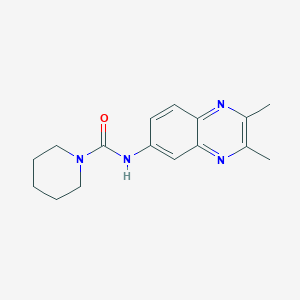
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
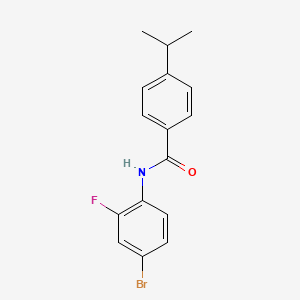
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
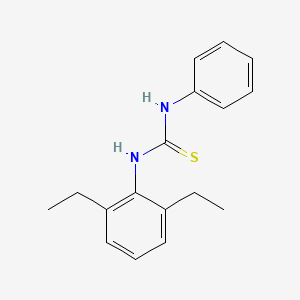
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
